molecular formula C10H14BrClN2O B4140732 N-(3-bromophenyl)-2-(dimethylamino)acetamide;hydrochloride

N-(3-bromophenyl)-2-(dimethylamino)acetamide;hydrochloride

Cat. No.: B4140732
M. Wt: 293.59 g/mol
InChI Key: XFNITCIXGKIHKU-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(dimethylamino)acetamide;hydrochloride is a chemical compound that belongs to the class of glycinamide derivatives. This compound is characterized by the presence of a bromophenyl group attached to the glycinamide moiety, which is further substituted with two methyl groups. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(dimethylamino)acetamide;hydrochloride typically involves the following steps:

    Bromination: The starting material, aniline, is brominated using bromine in the presence of a catalyst to introduce the bromine atom at the para position.

    Amidation: The brominated aniline is then reacted with glycine methyl ester in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the glycinamide derivative.

    Methylation: The glycinamide derivative is methylated using methyl iodide in the presence of a base such as potassium carbonate to introduce the two methyl groups.

    Hydrochloride Formation: The final compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(dimethylamino)acetamide;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxide derivatives or reduction to remove the bromine atom.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution: Formation of N1-(3-substituted phenyl)-N~2~,N~2~-dimethylglycinamide derivatives.

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of N1-(phenyl)-N~2~,N~2~-dimethylglycinamide.

Scientific Research Applications

N-(3-bromophenyl)-2-(dimethylamino)acetamide;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(dimethylamino)acetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in the active site of enzymes, while the glycinamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(3-chlorophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride
  • N~1~-(3-fluorophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride
  • N~1~-(3-methylphenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride

Uniqueness

N-(3-bromophenyl)-2-(dimethylamino)acetamide;hydrochloride is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance its binding affinity and selectivity towards certain molecular targets compared to its chloro, fluoro, or methyl analogs.

Properties

IUPAC Name

N-(3-bromophenyl)-2-(dimethylamino)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O.ClH/c1-13(2)7-10(14)12-9-5-3-4-8(11)6-9;/h3-6H,7H2,1-2H3,(H,12,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNITCIXGKIHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1=CC(=CC=C1)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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